molecular formula C15H8N2O2 B3057447 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione CAS No. 80757-41-1

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione

Cat. No.: B3057447
CAS No.: 80757-41-1
M. Wt: 248.24 g/mol
InChI Key: HPDCMZPMCMZQJT-UHFFFAOYSA-N
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Description

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione is a tetracyclic compound known for its significant biological activity. This compound is part of the pyridocarbazole family, which includes several derivatives with notable pharmacological properties. The structure of this compound consists of a fused ring system that includes both pyridine and carbazole moieties, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione typically involves multi-step organic reactions. One common method includes the transformation of 6H-pyrido[4,3-b]carbazole derivatives through oxidation and cyclization reactions. For instance, the compound can be synthesized by the oxidation of 6H-pyrido[4,3-b]carbazole using reagents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may facilitate its large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyridocarbazole compounds with different functional groups.

Scientific Research Applications

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione involves several molecular targets and pathways:

Comparison with Similar Compounds

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione can be compared with other pyridocarbazole compounds such as:

The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

10H-pyrido[3,4-b]carbazole-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-14-8-5-6-16-7-10(8)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCMZPMCMZQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463448
Record name 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80757-41-1
Record name 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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